5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene
Overview
Description
Scientific Research Applications
Pharmacological Evaluation
The compound N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a]carbazol-7-amine, a derivative of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine, was investigated for its in vitro inotropic activity. This research suggested the compound's interaction with receptors through hydrogen bonding, providing insights into ligand-receptor interactions in medicinal chemistry (Dionne et al., 1986).
Pharmaceutical Research
6,7-Dihydro-5H-cyclopenta[b]pyridine, closely related to 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine, is used in pharmaceutical research, specifically in synthesizing plant protection agents and other chemicals. Its increasing use in the production of fourth-generation Cefpirome highlights its significance in pharmaceutical synthesis (Fu Chun, 2007).
Electrophosphorescent Devices
In the field of material science, derivatives of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine were used to construct bipolar hybrids for electrophosphorescent devices. These materials demonstrated high efficiency and low efficiency roll-off, indicating their potential in developing advanced photonic and electronic devices (Lv et al., 2017).
Synthesis of Fused Heterocycles
The synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives was achieved through the oxidation of tosylhydrazones, demonstrating the compound's utility in creating tricyclic heterocycles. This synthesis method has potential applications in developing new chemical entities for various fields, including pharmaceuticals (El-Nabi, 2004).
Novel Route for Synthesis
A novel synthesis method for 3,6-diazacarbazole was developed using 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine, highlighting its role in innovative chemical synthesis strategies. This method could be important for producing compounds with specific pharmacological properties (Alekseyev et al., 2011).
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting that kinases could be potential targets.
Biochemical Pathways
, kinase inhibitors generally impact signal transduction pathways. For instance, the PI3K/Akt pathway, which is involved in cell survival and growth, could be affected .
Properties
IUPAC Name |
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1/h1-2,4,11H,3,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRGHOQSMUIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630677 | |
Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354893-21-2 | |
Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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